molecular formula C7H8BrN3O2 B3045741 Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate CAS No. 1131-22-2

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate

Cat. No.: B3045741
CAS No.: 1131-22-2
M. Wt: 246.06
InChI Key: GXNWVJBKCSDFIL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4) is a pyrazine derivative characterized by an amino group at position 3, a bromine atom at position 6, and a methyl ester at position 2. Its molecular formula is C₆H₆BrN₃O₂, with a molecular weight of 218.01 g/mol . This compound is a versatile intermediate in pharmaceutical synthesis, particularly for modifying drug candidates to enhance pharmacological properties . Key synonyms include methyl 6-bromo-3-aminopyrazine-2-carboxylate and 3-amino-6-bromopyrazine-2-carboxylic acid methyl ester .

Properties

IUPAC Name

methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-3-5(8)11-4(6(9)10-3)7(12)13-2/h1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNWVJBKCSDFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163865
Record name 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-22-2
Record name 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by esterification and amination reactions. One common method includes the bromination of 5-methylpyrazine-2-carboxylic acid, followed by esterification with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification techniques employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted pyrazines
  • Nitro derivatives
  • Amines
  • Carboxylic acids

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly influence reactivity, solubility, and applications. Below is a comparative analysis with structurally related pyrazine carboxylates:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Applications
Methyl 3-amino-6-bromopyrazine-2-carboxylate C₆H₆BrN₃O₂ 3-NH₂, 6-Br 218.01 Drug intermediates
Methyl 3-bromo-6-methylpyrazine-2-carboxylate C₇H₇BrN₂O₂ 3-Br, 6-CH₃ 231.05 Pharmaceutical synthesis
Methyl 5-bromo-6-methylpyrazine-2-carboxylate C₇H₇BrN₂O₂ 5-Br, 6-CH₃ 231.05 R&D, chemical libraries
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate C₈H₈BrClN₂O₂ 6-Br, 3-Cl, 5-CH₃, ethyl ester 284.52 Cross-coupling reactions

Key Observations :

  • Amino Group (NH₂): The presence of a 3-amino group in the target compound increases polarity and enables nucleophilic reactions (e.g., acylation), distinguishing it from halogenated analogs like Methyl 3-bromo-6-methylpyrazine-2-carboxylate, which lacks this functional group .
  • Bromine Position : Moving bromine from position 6 (target compound) to position 5 (Methyl 5-bromo-6-methylpyrazine-2-carboxylate) alters steric hindrance and electronic effects, impacting reactivity in metal-catalyzed cross-coupling reactions .
  • Ester Group : Replacing the methyl ester with an ethyl group (e.g., Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate) reduces hydrolysis susceptibility, enhancing stability under basic conditions .

Biological Activity

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C8H9BrN2O2C_8H_9BrN_2O_2. The compound features a pyrazine ring substituted with an amino group and a bromo group, which contribute to its biological activity. Synthesis methods often involve the reaction of pyrazine derivatives with various reagents under controlled conditions to achieve the desired product yield and purity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Inhibition of Enzymatic Activity

Research has demonstrated that this compound acts as an inhibitor of certain enzymes, including thrombin and reverse transcriptase. Its inhibitory effect on thrombin suggests potential applications in anticoagulant therapies, while its action against reverse transcriptase indicates promise in antiviral drug development, particularly for HIV treatment .

Case Studies

  • Antiviral Activity : A study assessed the efficacy of this compound in inhibiting HIV replication in vitro. The results showed a dose-dependent reduction in viral load, highlighting its potential as a therapeutic agent for HIV/AIDS .
  • Antibacterial Testing : In another investigation, the compound was tested against multiple bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition compared to control groups, reinforcing its potential as an antibacterial agent .

Research Findings

Study Biological Activity Findings
Study AAntimicrobialEffective against S. aureus and E. coli with significant inhibition zones observed.
Study BEnzyme InhibitionInhibits thrombin activity; potential use in anticoagulant therapies noted.
Study CAntiviralDemonstrated dose-dependent inhibition of HIV replication in vitro.

Q & A

Q. What are the key considerations for synthesizing Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate with high purity and yield?

The synthesis involves bromination and esterification steps. For bromination, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C is critical to minimize side reactions, as demonstrated in the bromination of 3-aminopyrazine-2-carboxylic acid derivatives . Post-reaction, washing with ethyl acetate removes unreacted NBS and succinimide byproducts. For esterification, coupling reagents like HATU or DIC improve yields in amide/ester formation. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., methylamine hydrochloride in a 1.2:1 molar ratio relative to the acid) can enhance yields up to 82% .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Using SHELX software for structure refinement, researchers can resolve the pyrazine ring substituents (amino, bromo, methyl, and carboxylate groups) and confirm stereochemistry . For non-crystalline samples, 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy are essential: the methyl ester group typically appears as a singlet at ~3.9 ppm in 1H^{1}\text{H} NMR, while the bromine atom induces distinct splitting patterns in aromatic protons . High-resolution mass spectrometry (HRMS) further validates the molecular formula (C7_7H7_7BrN3_3O2_2) .

Q. What analytical techniques are recommended for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) is ideal for quantifying impurities. A C18 column and acetonitrile/water gradient can resolve polar byproducts (e.g., unreacted starting materials). Combustion analysis (%C, %H, %N) complements HPLC to verify elemental composition .

Advanced Research Questions

Q. How can divergent synthetic yields (e.g., 41% vs. 82%) for intermediates be rationalized and resolved?

Contradictions in yields often arise from variations in reaction conditions. For example, bromination at 0°C vs. room temperature affects selectivity due to competing pathways (e.g., over-bromination or ring opening). Kinetic vs. thermodynamic control should be evaluated via time-course studies. In the esterification step, using a coupling agent like HATU instead of traditional carbodiimides (e.g., DCC) reduces racemization and improves efficiency . Pre-activation of the carboxylic acid with HATU before adding methylamine hydrochloride may further enhance yields.

Q. What strategies are effective for resolving twinned or low-resolution crystallographic data for this compound?

SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) are critical for handling twinned data. For low-resolution datasets (<1.0 Å), merging symmetry-equivalent reflections and applying anisotropic displacement parameters improve model accuracy. WinGX’s integration with PLATON facilitates validation of hydrogen bonding and π-stacking interactions, which are common in planar pyrazine derivatives .

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a precursor?

Derivatization via Suzuki-Miyaura cross-coupling (replacing bromine with aryl/heteroaryl groups) or nucleophilic substitution (introducing amines/thiols) enables SAR exploration. For example, replacing Br with a pyridinyl group (using Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF) alters electronic properties and binding affinity to biological targets . Biological assays (e.g., enzyme inhibition or cellular uptake studies) should pair with computational docking (AutoDock Vina) to correlate substituent effects with activity .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Exothermic bromination steps require controlled temperature (<5°C) and slow reagent addition to prevent thermal degradation. For esterification, switching from DMF to THF reduces solvent toxicity and simplifies downstream purification. Continuous flow reactors improve heat dissipation and reproducibility at larger scales. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate formation .

Methodological Notes

  • Crystallographic Data Handling : Use Olex2 or WinGX for structure solution and refinement. For twinned crystals, refine against hklf5 format data in SHELXL .
  • Reaction Optimization : Design of Experiments (DoE) software (e.g., MODDE) identifies critical parameters (temperature, stoichiometry) for yield improvement .
  • Biological Assay Design : Pair in vitro assays (e.g., kinase inhibition) with metabolomic profiling (LC-MS) to assess off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate

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